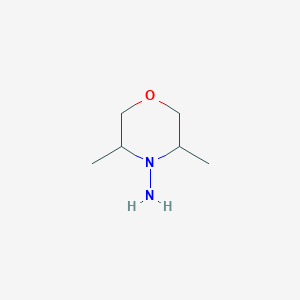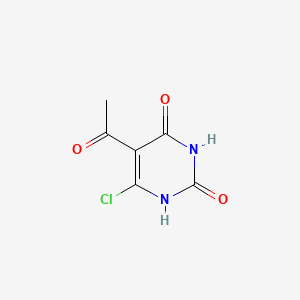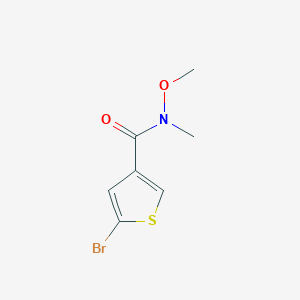
3,5-Dimethylmorpholin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylmorpholin-4-amine is an organic compound belonging to the class of morpholines Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms The presence of two methyl groups at the 3 and 5 positions of the morpholine ring distinguishes this compound from other morpholine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylmorpholin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of morpholine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylmorpholin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the morpholine ring.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylmorpholin-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylmorpholin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylmorpholin-4-amine: Another morpholine derivative with two methyl groups at the 3 positions.
2,6-Dimethylmorpholin-4-amine: A morpholine derivative with methyl groups at the 2 and 6 positions.
Uniqueness
3,5-Dimethylmorpholin-4-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer specific advantages in certain applications, such as increased selectivity for particular molecular targets or enhanced stability under certain conditions.
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
3,5-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
BERKOVZFCSNAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(N1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)

![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)

![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)




